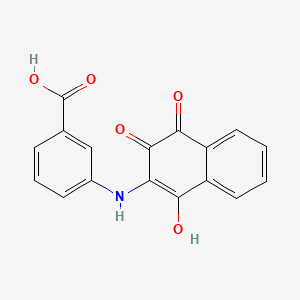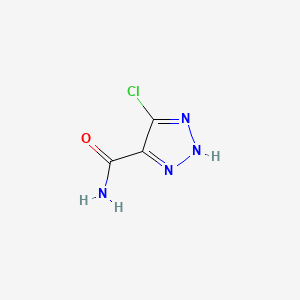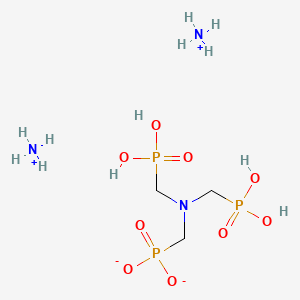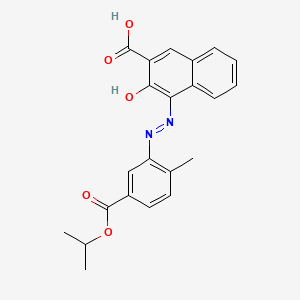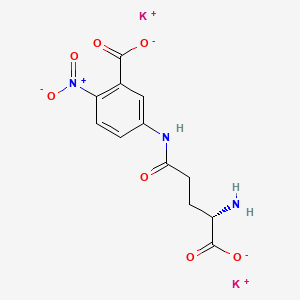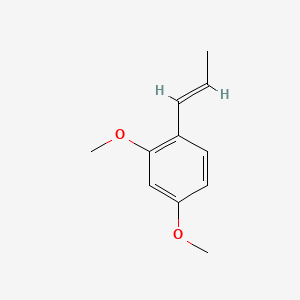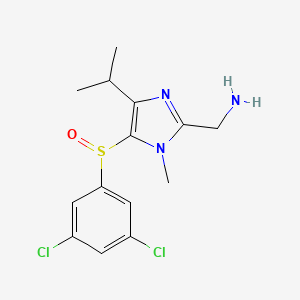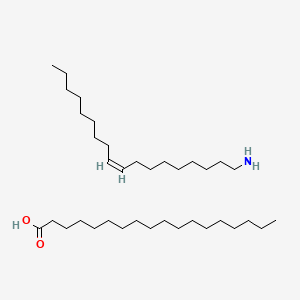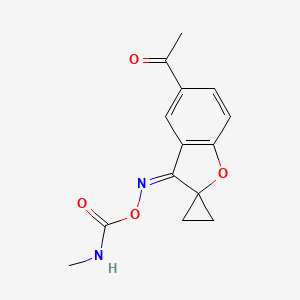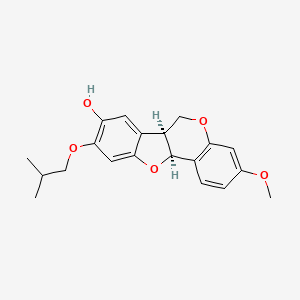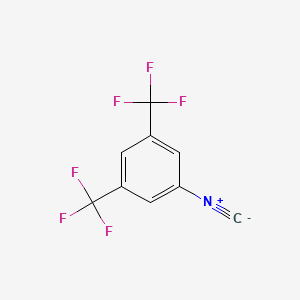
Benzene, 1,3-bis(trifluoromethyl)-5-isocyano-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1,3-bis(trifluoromethyl)-5-isocyano- is an organic compound with the molecular formula C10H3F6N It is a derivative of benzene, where two trifluoromethyl groups are attached at the 1 and 3 positions, and an isocyano group is attached at the 5 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,3-bis(trifluoromethyl)-5-isocyano- typically involves the following steps:
Starting Material: The synthesis begins with benzene, which undergoes a series of reactions to introduce the trifluoromethyl and isocyano groups.
Isocyanation: The isocyano group can be introduced by reacting the intermediate compound with an isocyanating agent such as phosgene (COCl2) or isocyanic acid (HNCO) under controlled conditions.
Industrial Production Methods
Industrial production of Benzene, 1,3-bis(trifluoromethyl)-5-isocyano- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Such as distillation, crystallization, and chromatography to isolate the desired product.
化学反应分析
Types of Reactions
Benzene, 1,3-bis(trifluoromethyl)-5-isocyano- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of electron-withdrawing trifluoromethyl groups.
Oxidation and Reduction: The isocyano group can be oxidized or reduced under specific conditions to form different functional groups.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with chlorine can yield chlorinated derivatives, while oxidation of the isocyano group can produce carboxylic acids.
科学研究应用
Benzene, 1,3-bis(trifluoromethyl)-5-isocyano- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Benzene, 1,3-bis(trifluoromethyl)-5-isocyano- involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and binding affinity to various targets. The isocyano group can participate in coordination chemistry, forming complexes with metal ions and other molecules.
相似化合物的比较
Similar Compounds
Benzene, 1,3-bis(trifluoromethyl)-: Lacks the isocyano group, making it less reactive in certain chemical reactions.
Benzene, 1,3-bis(trifluoromethyl)-5-nitro-: Contains a nitro group instead of an isocyano group, leading to different chemical properties and reactivity.
Benzene, 1,3-bis(trifluoromethyl)-5-amino-: Contains an amino group, which can participate in different types of reactions compared to the isocyano group.
Uniqueness
Benzene, 1,3-bis(trifluoromethyl)-5-isocyano- is unique due to the presence of both trifluoromethyl and isocyano groups, which impart distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
141206-73-7 |
|---|---|
分子式 |
C9H3F6N |
分子量 |
239.12 g/mol |
IUPAC 名称 |
1-isocyano-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H3F6N/c1-16-7-3-5(8(10,11)12)2-6(4-7)9(13,14)15/h2-4H |
InChI 键 |
CJMAPYVIPSWVSC-UHFFFAOYSA-N |
规范 SMILES |
[C-]#[N+]C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


